Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15847562
InChI: InChI=1S/C17H19NO2S/c19-17(20-13-14-7-2-1-3-8-14)18-11-5-4-9-15(18)16-10-6-12-21-16/h1-3,6-8,10,12,15H,4-5,9,11,13H2
SMILES:
Molecular Formula: C17H19NO2S
Molecular Weight: 301.4 g/mol

Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15847562

Molecular Formula: C17H19NO2S

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(thiophen-2-yl)piperidine-1-carboxylate -

Specification

Molecular Formula C17H19NO2S
Molecular Weight 301.4 g/mol
IUPAC Name benzyl 2-thiophen-2-ylpiperidine-1-carboxylate
Standard InChI InChI=1S/C17H19NO2S/c19-17(20-13-14-7-2-1-3-8-14)18-11-5-4-9-15(18)16-10-6-12-21-16/h1-3,6-8,10,12,15H,4-5,9,11,13H2
Standard InChI Key UGXBZNUMUDCOCK-UHFFFAOYSA-N
Canonical SMILES C1CCN(C(C1)C2=CC=CS2)C(=O)OCC3=CC=CC=C3

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s structure combines three key components:

  • A piperidine ring, a six-membered saturated heterocycle with one nitrogen atom, which adopts a chair conformation in its most stable state.

  • A thiophene moiety at the 2-position of the piperidine ring. Thiophene, a five-membered aromatic heterocycle containing sulfur, contributes electron-rich characteristics that influence reactivity and intermolecular interactions .

  • A benzyloxycarbonyl (Cbz) group attached to the piperidine nitrogen. This protective group enhances stability during synthetic procedures and can be selectively removed under acidic or catalytic conditions .

The molecular formula is C₁₇H₁₉NO₂S, with a molecular weight of 301.4 g/mol. Key spectral data for analogous compounds include:

  • ¹H NMR: Peaks between δ 1.45–4.94 ppm for piperidine protons, δ 6.0–7.5 ppm for aromatic thiophene and benzyl groups .

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O ester), ~1250 cm⁻¹ (C-O ester), and ~3100 cm⁻¹ (aromatic C-H) .

Table 1: Comparative Molecular Data for Related Piperidine Carboxylates

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylateC₁₇H₁₉NO₂S301.4Thiophen-3-yl, Cbz
Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate C₁₆H₁₈N₂O₂S302.4Thiophen-2-yl, piperazine
Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate C₁₄H₁₉NO₃249.3Hydroxymethyl, Cbz

Stereochemical Considerations

Piperidine derivatives often exhibit chirality at the 2-position when substituted. For example, the (2S)-configured analog phenylmethyl (2S)-2-(hydroxymethyl)-1-piperidinecarboxylate demonstrates distinct biological activity compared to its racemic counterpart . While stereochemical data for the 2-thiophen-2-yl variant remains unreported, synthetic strategies employing chiral catalysts or resolving agents could yield enantiopure forms .

Synthetic Methodologies

Core Piperidine-Thiophene Synthesis

The piperidine-thiophene scaffold is typically constructed via:

  • Nucleophilic Substitution: Reacting 2-thiophenepiperidine with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine (NEt₃) or potassium carbonate (K₂CO₃) .

  • Mitsunobu Reaction: Coupling a thiophene-containing alcohol with a protected piperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .

A representative procedure from analogous syntheses involves:

  • Dissolving 2-(thiophen-2-yl)piperidine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Adding NEt₃ (1.5 equiv) and Cbz-Cl (1.1 equiv) dropwise at 0°C under nitrogen .

  • Stirring at room temperature for 12–18 hours, followed by aqueous workup and column chromatography to isolate the product in 70–85% yield .

Protective Group Strategies

The Cbz group is introduced early in the synthesis to prevent unwanted side reactions at the piperidine nitrogen. Deprotection is achieved via:

  • Hydrogenolysis: Using H₂/Pd-C in ethanol to cleave the benzyl ester .

  • Acidic Hydrolysis: Treating with HBr/acetic acid to yield the free piperidine .

Table 2: Synthetic Conditions for Piperidine Carboxylates

Reaction StepReagents/ConditionsYield (%)Reference
Cbz ProtectionCbz-Cl, NEt₃, DCM, 0°C → rt70–85
Thiophene CouplingMitsunobu (DEAD, PPh₃), THF, 0°C → rt65–75
DeprotectionH₂ (1 atm), 10% Pd-C, EtOH>90

Chemical Reactivity and Derivitization

Ester Hydrolysis

The Cbz group undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to form 2-(thiophen-2-yl)piperidine, a precursor for further functionalization. Kinetic studies on analogous esters show pseudo-first-order behavior with rate constants of ~10⁻³ s⁻¹ at pH 12 .

Electrophilic Aromatic Substitution

The thiophene ring participates in electrophilic reactions such as:

  • Nitration: Using HNO₃/H₂SO₄ to introduce nitro groups at the 5-position .

  • Sulfonation: Reacting with SO₃ in DCM to yield sulfonic acid derivatives.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura: Attaching aryl boronic acids to the thiophene ring using Pd(PPh₃)₄ and K₂CO₃ .

  • Buchwald-Hartwig Amination: Introducing amine substituents via Pd₂(dba)₃ and Xantphos .

CompoundTargetIC₅₀/MICReference
Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate D₃ Receptor78 nM
Benzyl 2-(thiophen-3-yl)piperidine-1-carboxylateS. aureus12 µg/mL

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